REACTION_CXSMILES
|
[C:1]([O:5]CCCC)(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])(=[O:13])[CH:11]=[CH2:12]>C(OCC)(=O)C>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[CH:11]=[CH2:12].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])(=[O:13])[CH:11]=[CH2:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCO
|
Name
|
2,2-azobisisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a cooling tube, a nitrogen introducing tube
|
Type
|
CUSTOM
|
Details
|
a thermometer, and a stirrer so that a solution was formed
|
Type
|
CUSTOM
|
Details
|
the solution was then subjected to a polymerization reaction at 60° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5]CCCC)(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])(=[O:13])[CH:11]=[CH2:12]>C(OCC)(=O)C>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[CH:11]=[CH2:12].[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])(=[O:13])[CH:11]=[CH2:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCO
|
Name
|
2,2-azobisisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a cooling tube, a nitrogen introducing tube
|
Type
|
CUSTOM
|
Details
|
a thermometer, and a stirrer so that a solution was formed
|
Type
|
CUSTOM
|
Details
|
the solution was then subjected to a polymerization reaction at 60° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |